(E)-2,5-dimethyl-4-((2-phenylacetoxy)imino)cyclohexa-2,5-dienone
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Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Polysubstituted Bicyclo[3.3.1]nonane-3,7-diones : Cyclohexa-2,5-dienones, including compounds similar to (E)-2,5-dimethyl-4-((2-phenylacetoxy)imino)cyclohexa-2,5-dienone, are used in synthesizing polysubstituted bicyclo[3.3.1]nonane-3,7-diones. These compounds are formed through a double-Michael-addition reaction, followed by hydrolysis and decarboxylation (Camps et al., 2000).
Antifungal Applications : Derivatives of cyclohexa-2,5-dienone, which share a structural similarity with the compound , have shown significant antifungal activity against the phytopathogen Botrytis cinerea. This indicates potential applications in agricultural fungicides or antifungal research (Castro et al., 2019).
Intermolecular Electron Transfer Studies : These compounds are also studied for their role in intermolecular electron transfer. Such properties are crucial for understanding their behavior in various chemical environments, potentially impacting materials science and electronics research (Lokshin et al., 2001).
Environmental and Biological Applications
Environmental Contaminant Degradation : Cyclohexa-2,5-dienone derivatives are involved in the metabolic pathways for the degradation of environmental contaminants like nonylphenol. This suggests the potential utility of these compounds in environmental cleanup and pollution control strategies (Gabriel et al., 2005).
Biological Activity Studies : Research on the bioactivity of benzohydrazide derivatives, which includes cyclohexa-2,5-dienone structures, has shown significant insecticidal and anti-nematode activities. This points towards their potential use in pest control and agricultural applications (Konovalova et al., 2020).
properties
IUPAC Name |
[(E)-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-phenylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11-9-15(18)12(2)8-14(11)17-20-16(19)10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3/b17-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNGSFQKJUINFE-SAPNQHFASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NOC(=O)CC2=CC=CC=C2)C(=CC1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\OC(=O)CC2=CC=CC=C2)/C(=CC1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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